2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone
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Overview
Description
2,2,2-Trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone is a complex organic compound with the molecular formula C13H6Cl3F2NO2 . This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a pyrrole ring, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone typically involves multi-step organic reactions. One common method includes the reaction of 2,6-difluorobenzoyl chloride with a pyrrole derivative under controlled conditions to form the intermediate product. This intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the trichloroethanone moiety .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2,2-Trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and pyrrole ring contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **2,2,2-Trichloro-1-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone
- **2,2,2-Trichloro-1-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone
- **2,2,2-Trichloro-1-(4-bromobenzoyl)-1H-pyrrol-2-yl]-1-ethanone
Uniqueness
The presence of both chlorine and fluorine atoms in 2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone makes it unique compared to similar compounds. This combination of halogens can enhance its reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F2NO2/c14-13(15,16)12(21)9-4-6(5-19-9)11(20)10-7(17)2-1-3-8(10)18/h1-5,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQIVMVNTSYLHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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